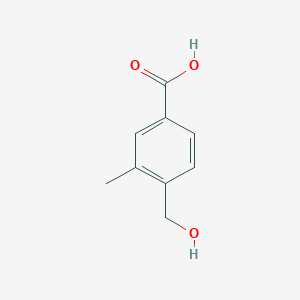
4-(Hydroxymethyl)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3-methylbenzoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methylbenzoic acid typically involves the hydroxymethylation of 3-methylbenzoic acid. One common method is the reaction of 3-methylbenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-methylphthalic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)-3-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methylphthalic acid
Reduction: 4-(Hydroxymethyl)-3-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(Hydroxymethyl)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-methylbenzoic acid depends on its specific application. In chemical reactions, the hydroxymethyl group can participate in nucleophilic or electrophilic processes, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
4-(Hydroxymethyl)benzoic acid: Lacks the methyl group, resulting in different reactivity and properties.
3-Methylbenzoic acid: Lacks the hydroxymethyl group, affecting its chemical behavior and applications.
4-Methylbenzoic acid: Similar structure but without the hydroxymethyl group, leading to different reactivity.
Uniqueness: 4-(Hydroxymethyl)-3-methylbenzoic acid is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
XGEJQQMTGAOIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















